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Compound of Interest

Compound Name: 2,4-Piperidinedione

Cat. No.: B057204 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
piperidinedione (CAS No. 50607-30-2), a key intermediate in the synthesis of various

pharmaceutical compounds.[1] This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4-piperidinedione. Due to the

limited availability of experimentally derived public data, predicted values are provided for ¹H

and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.07 s 1H N-H

3.28 - 3.45 m 2H C₅-H₂

3.24 s 2H C₃-H₂

2.43 - 2.49 m 2H C₆-H₂

Source: iChemical[2]

Table 2: ¹³C NMR Spectroscopic Data (Expected)
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~205-215 C₄ (Ketone)

~170-180 C₂ (Amide)

~40-50 C₆

~35-45 C₅

~30-40 C₃

Note: These are expected chemical shift ranges based on typical values for similar functional

groups.

Table 3: Infrared (IR) Absorption Data (Expected)
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Wavenumber (cm⁻¹) Functional Group

~3200 N-H Stretch

~1725 C=O Stretch (Ketone)

~1680 C=O Stretch (Amide)

~2950, ~2850 C-H Stretch

Note: A product specification sheet from Thermo Scientific confirms that the infrared spectrum

conforms to the structure of 2,4-piperidinedione.[3][4]

Table 4: Mass Spectrometry (MS) Data
Property Value

Molecular Formula C₅H₇NO₂[1][5]

Molecular Weight 113.11 g/mol [1][5]

Exact Mass 113.047678466 Da[6]

Note: The fragmentation pattern is not readily available in the public domain. Expected

fragmentation would involve losses of CO, NHCO, and ethylene fragments.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2,4-
piperidinedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2,4-piperidinedione in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be

required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra using the

residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of 2,4-piperidinedione with

dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatography system (GC-MS or LC-MS).

Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) or

Electron Ionization (EI).

Data Acquisition: Acquire the mass spectrum, ensuring to capture the molecular ion peak

and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2,4-piperidinedione.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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